- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline routeLiebigs Annalen der Chemie, 1989, (10), 985-90,
Cas no 96-21-9 (1,3-Dibromo-2-propanol)

1,3-Dibromo-2-propanol structure
Nome del prodotto:1,3-Dibromo-2-propanol
1,3-Dibromo-2-propanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dibromopropan-2-ol
- 1,3-Dibromo-2-hydroxypropane
- 1,3-dibromo-2-propano
- 1,3-Dibromo-isopropylalcohol
- 1,3-Dibromopropanol
- 1,3-Dibromopropylalcohol
- 2-Hydroxy-1,3-dibromopropane
- alpha,gamma-Dibromohydrin
- alpha-Dibromohydrin
- 1,3-Dibromo-2-propanol
- 1,3-Dibromo-2-propanol (stabilized with Copper chip)
- 1.3-Dibromo-2-propanol
- α,α'-Dibromohydrin (stabilized with Copper chip)
- Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
- 1,3-Dibromohydrin
- Glycerol 1,3-dibromohydrin
- Glycerol a,g-dibromohydrin
- NSC 636
- a,g-Dibromohydrin
- a-Dibromohydrin
- 2-Propanol, 1,3-dibromo-
- .alpha.-Dibromohydrin
- Glycerol alpha,gamma-dibromohydrin
- Glycerol-alpha,gamma-dibromohydrine
- Glycerol alpha,gamma-dibromohydrine
- 1,3-dibromo-propan-2-ol
- 4L2X3X1FPT
- .alpha.,.gamma.-Dibromohydrin
- KIHQZLPHVZKELA-UHFFFAOYSA-N
- Glycerol .alpha.,.gamma
- 1,3-Dibromo-2-propanol (ACI)
- Glycerol α,γ-dibromohydrin
- α,γ-Dibromohydrin
- α-Dibromohydrin
- 1,3-Dibromo-2-propanol,95%
- UNII-4L2X3X1FPT
- Glycerol .alpha.,.gamma.-dibromohydrin
- Glycerol .alpha.,.gamma.-dibromohydrine
- DTXSID8059130
- 4-01-00-01496 (Beilstein Handbook Reference)
- NSC-636
- 1,3-dibromo-2-propylalcohol
- EN300-120032
- Q27893167
- methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
- DIBROMO-2-PROPANOL, 1,3-
- AKOS016010338
- NSC636
- 96-21-9
- alpha,alpha'-Dibromohydrin
- SCHEMBL39040
- SY012889
- NS00040476
- DTXCID9048980
- MFCD00000216
- EINECS 202-489-8
- DB-057629
- CS-W014808
- Glycerol alpha,alpha'-Dibromohydrin
- 1,3-Dibromo-2-propanol, technical grade, 95%
- D0187
- BRN 1732074
- 2-Propanol,3-dibromo-
- 1,3-DBP
- STR07916
- WLN: E1YQ1E
-
- MDL: MFCD00000216
- Inchi: 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
- Chiave InChI: KIHQZLPHVZKELA-UHFFFAOYSA-N
- Sorrisi: BrCC(CBr)O
- BRN: 1732074
Proprietà calcolate
- Massa esatta: 215.87900
- Massa monoisotopica: 215.87854
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 6
- Conta legami ruotabili: 2
- Complessità: 28
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.1
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore con odore speciale.
- Densità: 2.136 g/mL at 25 °C(lit.)
- Punto di ebollizione: 82-83 °C/7 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 116,6 ° f< br / >Celsius: 47 ° C< br / >
- Indice di rifrazione: n20/D 1.552(lit.)
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 20.23000
- LogP: 1.13710
- FEMA: 2691
- Sensibilità: Sensibile al calore e alla luce
- Solubilità: Solubile in alcool ed etere, insolubile in acqua.
1,3-Dibromo-2-propanol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H226,H301,H315,H319,H335,H351
- Dichiarazione di avvertimento: P261,P281,P301+P310,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1987 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 10-25-36/37/38-40
- Istruzioni di sicurezza: S16-S26-S36/37/39-S45
- RTECS:UB0200000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3.2
- Condizioni di conservazione:0-10°C
- Frasi di rischio:R10; R24/25; R36/37/38; R68
- PackingGroup:III
- Gruppo di imballaggio:II
- Termine di sicurezza:3.2
1,3-Dibromo-2-propanol Dati doganali
- CODICE SA:2905590090
- Dati doganali:
Codice doganale cinese:
2905590090Panoramica:
2905590090 alogenazione di altri alcoli aciclici solfonati ed altri derivati. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2905590090 altri derivati alogenati, solfonati, nitrati o nitrosi degli alcoli aciclici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1,3-Dibromo-2-propanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM115967-100g |
1,3-Dibromo-2-propanol |
96-21-9 | 95% | 100g |
$204 | 2024-07-18 | |
Enamine | EN300-120032-1.0g |
1,3-dibromopropan-2-ol |
96-21-9 | 95% | 1g |
$25.0 | 2023-06-08 | |
Enamine | EN300-120032-25.0g |
1,3-dibromopropan-2-ol |
96-21-9 | 95% | 25g |
$204.0 | 2023-06-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005992-25g |
1,3-Dibromo-2-propanol |
96-21-9 | 95% | 25g |
¥482 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CV363-5ml |
1,3-Dibromo-2-propanol |
96-21-9 | 95.0%(GC) | 5ml |
¥435.0 | 2023-09-02 | |
Apollo Scientific | OR1061-1g |
1,3-Dibromopropan-2-ol |
96-21-9 | 1g |
£20.00 | 2023-09-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100260-5g |
1,3-Dibromo-2-propanol |
96-21-9 | 95% | 5g |
¥202.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005992-5g |
1,3-Dibromo-2-propanol |
96-21-9 | 95% | 5g |
¥104 | 2024-07-19 | |
eNovation Chemicals LLC | Y1186219-25g |
1,3-Dibromo-2-propanol |
96-21-9 | 95% | 25g |
$155 | 2023-09-02 | |
Apollo Scientific | OR1061-5g |
1,3-Dibromopropan-2-ol |
96-21-9 | 5g |
£57.00 | 2023-09-02 |
1,3-Dibromo-2-propanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium bromide ; 72 h, 50 °C
Riferimento
- Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous mediumJournal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 50 psi, rt
Riferimento
- Synthesis of cationic cardiolipin analogsBioorganic Chemistry, 2005, 33(5), 345-362,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine , Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ; 10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ; 15 min, rt
1.2 Reagents: Sodium sulfite ; 15 min, rt
Riferimento
- Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chlorideTetrahedron, 2002, 58(49), 9809-9815,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Thiourea Solvents: Acetonitrile ; rt
1.2 Reagents: Bromine Solvents: Acetonitrile ; 0.8 h, rt
1.2 Reagents: Bromine Solvents: Acetonitrile ; 0.8 h, rt
Riferimento
- Conversion of epoxides into halohydrins with elemental halogen catalyzed by thioureaTetrahedron, 2003, 59(43), 8509-8514,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrinsBiochemistry, 1969, 8(12), 4677-80,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt
Riferimento
- A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalystJournal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water ; 0 °C; 8 h, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexamethylphosphoramide
Riferimento
- A new and efficient one-pot preparation of alkyl halides from alcoholsSynthesis, 1987, (5), 511-12,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Alumina , Potassium bromide ; 3 d, 50 °C
Riferimento
- Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditionsGreen Chemistry Letters and Reviews, 2019, 12(4), 389-394,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water ; 12 h, rt
Riferimento
- Film thickness and insensitive electron transport layer materials for organic solar cells, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ; 15 min, rt; 2.5 h, rt
Riferimento
- Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromineBulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ; 2.5 h, rt
Riferimento
- Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazineSynthesis, 2002, (11), 1519-1522,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen bromide ; rt → 0 °C; 4 h, 0 °C
Riferimento
- Preparation of bruguiesulfurol and its intermediates, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ; 18 h, rt
Riferimento
- Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming CyclizationAngewandte Chemie, 2014, 53(51), 14230-14234,
Synthetic Routes 17
Synthetic Routes 18
1,3-Dibromo-2-propanol Raw materials
- Benzyl 2-bromo-1-(bromomethyl)ethyl Ether
- 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
- Glycerol
- Glycidyl 4-Toluenesulfonate
1,3-Dibromo-2-propanol Preparation Products
1,3-Dibromo-2-propanol Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:96-21-9)1,3-Dibromo-2-propanol
Numero d'ordine:sfd16394
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:96-21-9)1,3-Dibromo-2-propanol
Numero d'ordine:1659744
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00
Prezzo ($):discuss personally
1,3-Dibromo-2-propanol Letteratura correlata
-
Qiang Wang,Matteo Zecchini,John D. Wallis,Yiliang Wu,Jeremy M. Rawson,Melanie Pilkington RSC Adv. 2015 5 40205
-
Kevin Buffet,Emilie Gillon,Michel Holler,Jean-Fran?ois Nierengarten,Anne Imberty,Stéphane P. Vincent Org. Biomol. Chem. 2015 13 6482
-
Tuomas L?nnberg,Yuta Suzuki,Makoto Komiyama Org. Biomol. Chem. 2008 6 3580
-
Sarah Decato,Troy Bemis,Eric Madsen,Sandro Mecozzi Polym. Chem. 2014 5 6461
-
Saisai Yan,Wanying Wei,Zhinong Gao,Yan Xia,Jia Han New J. Chem. 2018 42 11573
96-21-9 (1,3-Dibromo-2-propanol) Prodotti correlati
- 449204-33-5(3-Butyn-2-ol, 1-bromo-, (2S)-)
- 417699-21-9(2-Pentadecanol, 1-bromo-)
- 143717-86-6(Propane, 1,3-dibromo-2-(chloromethoxy)-)
- 172547-13-6(2-Butanol, 4-bromo-, (2S)-)
- 145438-03-5(2-Propanol, 1-bromo-3-chloro-, (±)-)
- 41084-87-1(1-bromo-2-methylpropan-2-yl acetate)
- 19773-40-1(2-Butanol, 3-bromo-, (R*,S*)-)
- 19246-40-3(2-Butanol, 3-bromo-, (R*,R*)-(±)-)
- 591218-75-6(3-Butyn-2-ol, 1-bromo-)
- 144491-00-9(4-Penten-2-ol, 1-bromo-, (R)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96-21-9)1,3-Dibromo-2-propanol

Purezza:99%/99%
Quantità:100ml/500ml
Prezzo ($):178.0/540.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-21-9)1,3-Dibromo-2-propanol

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta